molecular formula C8H10O3 B1331153 2-(Hydroxymethyl)-4-methoxyphenol CAS No. 41951-76-2

2-(Hydroxymethyl)-4-methoxyphenol

Cat. No.: B1331153
CAS No.: 41951-76-2
M. Wt: 154.16 g/mol
InChI Key: KCONKOTZXAFSAY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methoxy group (-OCH₃) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)-4-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows:

    Reactants: 4-methoxyphenol and formaldehyde

    Catalyst: A base such as sodium hydroxide

    Solvent: Aqueous medium

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Another method involves the reduction of 2-hydroxy-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction conditions are as follows:

    Reactants: 2-hydroxy-4-methoxybenzaldehyde and sodium borohydride

    Solvent: Anhydrous ethanol

    Conditions: The reaction is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes using formaldehyde and appropriate catalysts. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4-methoxyphenol

    Reduction: this compound alcohol derivatives

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

2-(Hydroxymethyl)-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxyphenol: Lacks the hydroxymethyl group, which may influence its chemical properties and applications.

    2,5-Bis(hydroxymethyl)furan: Contains two hydroxymethyl groups and a furan ring, offering different reactivity and applications.

Uniqueness

2-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCONKOTZXAFSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333079
Record name 2-(hydroxymethyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41951-76-2
Record name 2-(hydroxymethyl)-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, the solution of 5-methoxysalicylaldehyde (5 g) in ether (20 ml) was slowly added dropwise to the suspension of LiAlH4 (0.75 g) in ether (50 ml). After stirring at room temperature for 2 hours, another addition of LiAlH4 (0.5 g) was carried out under ice cooling, with subsequent stirring at room temperature for 30 minutes. To the reaction solution was added ice carefully, followed by sequential addition of 1N HCl and ether. After filtering off insoluble materials using Celite™, the ether layer was separated from the filtrate, and then, the aqueous phase was further extracted with ether. The combined ether layers were washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was washed with ether-hexane and filtered to give the title compound (3.9 g; 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a suspension of sodium borohydride (2.50 g, 65.8 mmol) in ethanol (100 mL) at 5° C. was added a solution of 2-hydroxy-5-methoxybenzaldehyde (10.00 g, 65.8 mmol) in ethanol (35 mL) dropwise. Upon completion of the addition the reaction mixture was allowed to stir for ten minutes then quenched by the dropwise addition of 10% aqueous acetic acid (75 mL). The ethanol was removed by concentration in vacuo and the resulting mixture poured into water (250 mL) and extracted with ethylacetate (3×100 mL). The combined extracts were washed sequentially with saturated sodium bicarbonate (50 mL), and brine (3×100 mL). The organic extract was dried (Na2SO4) and concentrated to afford a crude product (8.75 g). Trituration with hexane:ether (3:2, 25 mL) afforded 2-hydroxy-5-methoxybenzyl alcohol (7.00 g, 70%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
hexane ether
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol
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2-(Hydroxymethyl)-4-methoxyphenol
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Customer
Q & A

Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?

A1: When exposed to UV light, this compound undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []

Q2: How stable is the o-quinone methide derived from this compound in water?

A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from this compound is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound this compound. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []

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